Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate
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Overview
Description
Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate is an organic compound with the molecular formula C11H19NO3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate typically involves the reaction of quinuclidine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of 3-ketoquinuclidine derivatives.
Reduction: Formation of 3-hydroxyquinuclidin-3-yl alcohol.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinuclidine moiety is known to interact with acetylcholine receptors, potentially modulating neurotransmitter release and influencing neurological pathways. This interaction can lead to various physiological effects, making it a candidate for drug development .
Comparison with Similar Compounds
Quinuclidine: A parent compound with similar bicyclic structure but lacking the ester and hydroxyl groups.
Ethyl 2-(3-aminomethylquinuclidin-3-yl)acetate: A derivative with an amino group instead of a hydroxyl group.
3-Hydroxyquinuclidine: A simpler analog with only the hydroxyl group and no ester functionality.
Uniqueness: Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate stands out due to its combined ester and hydroxyl functionalities, which provide unique reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[(3R)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)7-11(14)8-12-5-3-9(11)4-6-12/h9,14H,2-8H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBGSIXBZFXWIC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN2CCC1CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@]1(CN2CCC1CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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